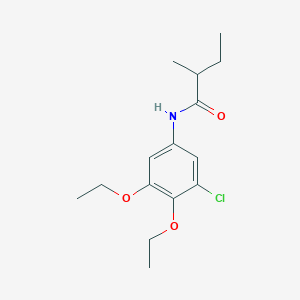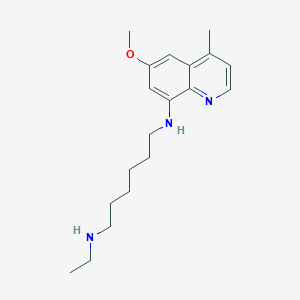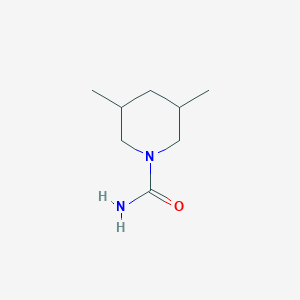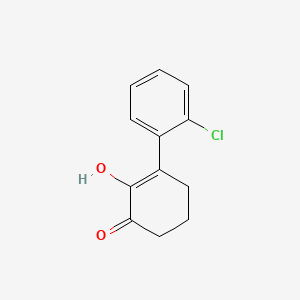
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a hydroxyl group at the second position, and a 2-chlorophenyl group at the third position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of cyclohexanone with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Hydroxylation: The final step involves the hydroxylation of the α,β-unsaturated ketone to introduce the hydroxyl group at the second position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-keto- and 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-carboxylic acid.
Reduction: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-1-ol.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one, 3-phenyl-2-hydroxy-: Similar structure but lacks the chlorine atom on the phenyl ring.
2-Cyclohexen-1-one, 3-(4-chlorophenyl)-2-hydroxy-: Similar structure but with the chlorine atom at the para position on the phenyl ring.
2-Cyclohexen-1-one, 3-(2-bromophenyl)-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the ortho position on the phenyl ring in 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and its interactions with other molecules.
属性
CAS 编号 |
91003-15-5 |
|---|---|
分子式 |
C12H11ClO2 |
分子量 |
222.67 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-2,4,6,15H,3,5,7H2 |
InChI 键 |
KYRMZJGYYAFHTR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C(=O)C1)O)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
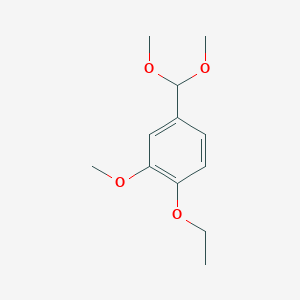
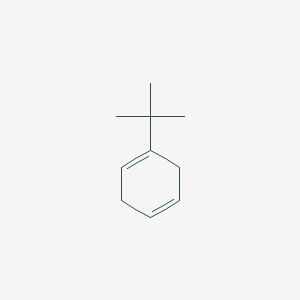
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

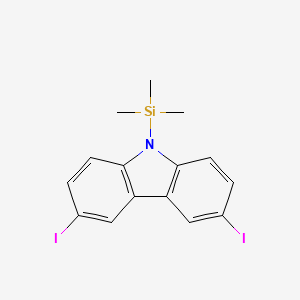
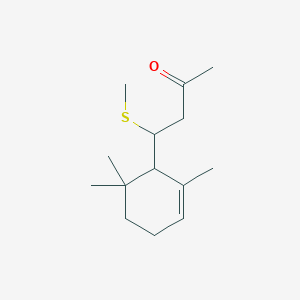
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
